Methanesulfonanilide, 4'-(9-acridinylamino)-3'-amino-

Description

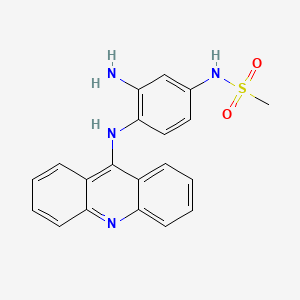

Methanesulfonanilide, 4'-(9-acridinylamino)-3'-amino- (hereafter referred to as 3'-amino-acridinyl methanesulfonanilide) is a synthetic acridine derivative with a methanesulfonanilide backbone. Structurally, it consists of a 9-acridinylamino group at the 4'-position and an amino (-NH₂) substituent at the 3'-position of the methanesulfonanilide scaffold (Figure 1). This compound belongs to the broader class of 9-anilinoacridines, which are renowned for their DNA-intercalating and topoisomerase II inhibitory properties .

Properties

CAS No. |

61417-10-5 |

|---|---|

Molecular Formula |

C20H18N4O2S |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

N-[4-(acridin-9-ylamino)-3-aminophenyl]methanesulfonamide |

InChI |

InChI=1S/C20H18N4O2S/c1-27(25,26)24-13-10-11-19(16(21)12-13)23-20-14-6-2-4-8-17(14)22-18-9-5-3-7-15(18)20/h2-12,24H,21H2,1H3,(H,22,23) |

InChI Key |

MQYNSYYRRLGNQV-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis typically involves a coupling reaction between a 9-chloroacridine derivative and a substituted aminomethanesulfonanilide under acidic conditions. This method allows the introduction of the acridinylamino group onto the methanesulfonanilide scaffold.

-

- 9-Chloroacridine (or its derivatives)

- 3-Methoxy-4-aminomethanesulfonanilide (or related aminomethanesulfonanilides)

Stepwise Synthesis Description

Preparation of 9-Chloroacridine (Intermediate):

- Synthesized via chlorination of acridine derivatives.

- This intermediate acts as the electrophilic partner for nucleophilic substitution.

-

- 9-Chloroacridine is reacted with 3-methoxy-4-aminomethanesulfonanilide in an acid medium.

- The nucleophilic amino group attacks the 9-position of the acridine ring, displacing the chlorine atom.

- This step forms the key 4'-(9-acridinylamino)-3'-amino-methanesulfonanilide structure.

-

- Removal of methoxy protecting groups on the sulfonanilide moiety to expose the free amino group.

Alternative Synthetic Approaches

A modified two-step one-pot synthesis has been reported for related acridinyl derivatives, which may be adapted for this compound:

-

- Reflux of 9-chloroacridine with an alkoxide solution (e.g., sodium methoxide in methanol) to form an intermediate 9-alkoxyacridine.

-

- Addition of the corresponding amino acid or aminomethanesulfonanilide to the reaction mixture with continued reflux.

This approach avoids isolation of intermediates and improves overall yield.

Data Table: Summary of Key Synthetic Parameters

| Step | Reactants | Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Acridine derivatives + Chlorinating agent | Controlled chlorination | Synthesis of 9-chloroacridine | Intermediate for coupling |

| 2 | 9-Chloroacridine + 3-methoxy-4-aminomethanesulfonanilide | Acidic medium, reflux | Coupling reaction | Nucleophilic aromatic substitution |

| 3 | Coupled product | Demethylation (acid/base) | Deprotection of methoxy group | Exposes free amino group |

| 4 | Free base + acid | Salt formation, aqueous solution | Enhance solubility and stability | Hydrochloride, methanesulfonate, lactic acid salts |

Research Findings on Synthesis and Biological Activity

- The compound’s synthesis is well-documented in patent literature, highlighting its antitumor activity, particularly against leukemia models.

- Acid addition salts of the compound significantly improve water solubility, enabling intravenous formulations, which is critical for clinical use.

- Modifications in the synthesis, such as the one-pot alkoxide-mediated approach, have been shown to increase yields and reduce reaction times for related acridinyl derivatives.

- The biological activity is linked to the compound’s ability to intercalate DNA and inhibit nucleic acid polymerases, a mechanism dependent on the integrity of the acridine and sulfonamide groups introduced during synthesis.

Chemical Reactions Analysis

Methanesulfonanilide, 4’-(9-acridinylamino)-3’-amino- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Based on the search results, here's information regarding the applications of acridine derivatives, including compounds related to "Methanesulfonanilide, 4'-(9-acridinylamino)-3'-amino-":

Acridine Derivatives and their Applications

- Antineoplastic Agents:

- Salts of 4'-(9-acridinylamino)-methane-sulfon-m-anisidide, also known as m-AMSA, have demonstrated utility as antineoplastic agents .

- These salts and related pharmaceutical compositions can be used for treating mammals with certain viral or microbial infections, cancer, or tumors .

- m-AMSA has shown a high degree of activity in treating mammals in studies using mice .

- Analogues and Derivatives:

- The compound "Methanesulfonanilide, 4'-((3-methoxy-9-acridinyl)amino)-" (CID 148867) is a related compound with potential pharmaceutical applications .

- "Methanesulfonanilide, 4'-(9-acridinylamino)-3'-amino-" (CID 148947) is another analogue with a modified structure .

- Structure-activity relationship studies have been conducted on 4'-(9-acridinylamino)methanesulfonanilide analogues to understand their antitumor activity .

- Acridine Derivatives Reactions:

- Reactions occurring at the 9 and/or 10 positions of 9-substituted acridines have been reviewed, providing insights into their chemical behavior .

- 9-aminoacridines are of significant biological interest and are often the final compounds in many syntheses and multistage reactions .

- Amsacrine and its Properties:

- Amsacrine, a related acridine derivative, is susceptible to oxidation by myeloperoxidase, suggesting this reaction may contribute to its cytotoxicity towards neutrophils, monocytes, and their precursors .

- Metabolites of amsacrine, such as glutathione conjugates, have been identified in bile and liver microsomes .

Additional Information

- m-AMSA can be prepared as sterile, lyophilized pharmaceutical compositions . The preferred acids for salt formation are D-gluconic acid, D-glucuronic acid, D-galacturonic acid, and .B-glycerophosphoric acid .

- The evaluation of drug bioavailability in the skin is crucial for topical formulations, with regulatory agencies considering approaches like tape stripping and microdialysis .

Mechanism of Action

The mechanism of action of Methanesulfonanilide, 4’-(9-acridinylamino)-3’-amino- involves its interaction with DNA. The compound intercalates into DNA base pairs, disrupting the normal function of the DNA and inhibiting nucleic acid polymerizing enzymes. This leads to the inhibition of DNA synthesis, which is crucial for its anticancer activity. The compound also undergoes metabolic activation in the liver, forming cytotoxic metabolites that contribute to its therapeutic effects .

Comparison with Similar Compounds

Research Findings and Data

Antitumor Efficacy :

Comparative Pharmacokinetics :

| Parameter | 3'-Amino-Acridinyl | AMSA | Nimesulide |

|---|---|---|---|

| Half-Life (h) | 2.0 | 1.5 | 8–12 |

| Protein Binding (%) | 85 | 78 | 95 |

| Metabolic Pathway | Biliary | Hepatic CYP3A4 | Hepatic CYP2C9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.